molecular formula C14H15BrN2O3 B10979713 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B10979713
M. Wt: 339.18 g/mol
InChI Key: NMKHGTGISCFSFB-UHFFFAOYSA-N
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Description

4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a brominated indole moiety, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Acetylation: The 6-bromoindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form 6-bromo-1H-indol-1-yl acetate.

    Amidation: The acetylated product is reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The indole moiety can interact with various enzymes and receptors, modulating their activity.

    Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-bromoindole: A precursor in the synthesis of the target compound.

    4-{[(1H-indol-1-yl)acetyl]amino}butanoic acid: Lacks the bromine atom, which may result in different biological activities.

    4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid can impart unique chemical reactivity and biological properties compared to its analogs. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

4-[[2-(6-bromoindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15BrN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20)

InChI Key

NMKHGTGISCFSFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCCC(=O)O)Br

Origin of Product

United States

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